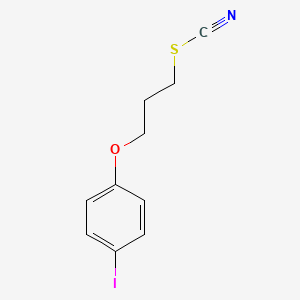
3-(4-iodophenoxy)propyl thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-iodophenoxy)propyl thiocyanate is a chemical compound that is widely used in scientific research. It is a thiocyanate derivative that is commonly used as a probe for studying the function and regulation of ion channels in cells. This compound has a wide range of applications in the field of biochemistry and physiology, making it a valuable tool for researchers.
Wirkmechanismus
The mechanism of action of 3-(4-iodophenoxy)propyl thiocyanate involves its interaction with ion channels in cells. This compound binds to specific sites on the ion channel, altering its function and activity. This allows researchers to study the effects of ion channel modulation on cellular physiology and disease states.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific ion channel being studied. In general, this compound can modulate ion channel function and activity, leading to changes in cellular excitability, neurotransmitter release, and muscle contraction. These effects can have important implications for a wide range of physiological processes, including cardiovascular function, neuronal signaling, and muscle contraction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the key advantages of 3-(4-iodophenoxy)propyl thiocyanate is its specificity for ion channels. This compound can selectively modulate the activity of specific ion channels, allowing researchers to investigate their function and regulation in a highly targeted manner. However, it is important to note that this compound may have off-target effects on other ion channels or cellular processes, which can complicate data interpretation.
Zukünftige Richtungen
There are many potential future directions for research involving 3-(4-iodophenoxy)propyl thiocyanate. One area of interest is the development of new drugs and therapies that target ion channels. By studying the effects of this compound on ion channel function and activity, researchers can identify new drug targets and develop more effective treatments for a wide range of diseases. Additionally, there is ongoing research into the use of this compound as a tool for studying the mechanisms underlying ion channel function and regulation. As our understanding of these processes continues to evolve, this compound will likely play an increasingly important role in scientific research.
Synthesemethoden
The synthesis of 3-(4-iodophenoxy)propyl thiocyanate involves the reaction of 3-(4-iodophenoxy)propyl alcohol with thiophosgene. This reaction results in the formation of the desired compound, which can be purified using standard laboratory techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
3-(4-iodophenoxy)propyl thiocyanate is commonly used in scientific research as a probe for studying the function and regulation of ion channels in cells. It is particularly useful for studying voltage-gated ion channels, which play a critical role in many physiological processes. This compound can be used to investigate the mechanisms underlying ion channel function and regulation, as well as to develop new drugs and therapies for a variety of diseases.
Eigenschaften
IUPAC Name |
3-(4-iodophenoxy)propyl thiocyanate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10INOS/c11-9-2-4-10(5-3-9)13-6-1-7-14-8-12/h2-5H,1,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMWMUPOEDWLKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCSC#N)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10INOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(cyclopropylmethyl)-4-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B4922381.png)
![6-(2-chlorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B4922393.png)
![N-(dicyclopropylmethyl)-4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-methylbenzamide](/img/structure/B4922396.png)
![2,4-dichloro-N-{3-[(2-fluorobenzoyl)amino]phenyl}benzamide](/img/structure/B4922400.png)
![N-(3-methylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl]propanamide](/img/structure/B4922408.png)

![2-dibenzo[b,d]furan-3-yl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4922427.png)
![1-[4-(2,4-dimethylphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B4922428.png)
![1-isopropyl-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B4922436.png)
![9-[2-(2-fluorophenoxy)ethyl]-9H-carbazole](/img/structure/B4922442.png)
![1-[3-(2,3,5-trimethylphenoxy)propyl]-1H-imidazole](/img/structure/B4922470.png)
![2-{[4-(4-chlorophenyl)-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B4922478.png)
![2-[{[2-(2,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(isopropyl)amino]ethanol](/img/structure/B4922482.png)

